Fingolimod-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

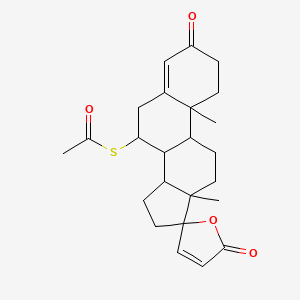

Fingolimod-d4 es una forma deuterada de fingolimod, un modulador del receptor de esfingosina 1-fosfato. Se utiliza principalmente como un estándar interno en métodos bioanalíticos para la cuantificación de fingolimod y sus metabolitos en muestras biológicas. El fingolimod en sí es un medicamento inmunomodulador utilizado para el tratamiento de la esclerosis múltiple .

Aplicaciones Científicas De Investigación

Fingolimod-d4 se utiliza ampliamente en la investigación científica para las siguientes aplicaciones:

Métodos Bioanalíticos: Como estándar interno en métodos de cromatografía líquida de alto rendimiento y espectrometría de masas para la cuantificación de fingolimod y sus metabolitos en muestras biológicas.

Estudios Farmacocinéticos: Para estudiar la absorción, distribución, metabolismo y excreción de fingolimod en el cuerpo.

Desarrollo de Fármacos: En el desarrollo de nuevos agentes terapéuticos basados en la estructura de fingolimod.

Investigación de la Esclerosis Múltiple: Para investigar los mecanismos de acción y los efectos terapéuticos de fingolimod en el tratamiento de la esclerosis múltiple.

Mecanismo De Acción

Fingolimod-d4, como estándar interno, no ejerce efectos farmacológicos. El fingolimod en sí actúa uniéndose a los receptores de esfingosina 1-fosfato en los linfocitos, impidiendo su salida de los ganglios linfáticos. Esto reduce el número de linfocitos en la sangre periférica, modulando así la respuesta inmunitaria y reduciendo la inflamación en la esclerosis múltiple .

Safety and Hazards

Direcciones Futuras

Fingolimod has been associated with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer . Based on recent reports, it may soon find its way as an adjunct therapy in various disparate pathological conditions .

Análisis Bioquímico

Biochemical Properties

Fingolimod-d4 plays a crucial role in biochemical reactions by modulating sphingosine 1-phosphate receptors. It interacts with various enzymes, proteins, and other biomolecules. This compound is phosphorylated by sphingosine kinase 2 to form fingolimod-phosphate, which then binds to sphingosine 1-phosphate receptors (S1PRs) on the surface of lymphocytes . This binding prevents lymphocytes from exiting lymph nodes, thereby reducing their presence in the central nervous system and mitigating autoimmune attacks in multiple sclerosis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By binding to sphingosine 1-phosphate receptors, this compound induces lymphocyte sequestration, reducing their circulation and subsequent infiltration into the central nervous system . This action helps in reducing inflammation and neurodegeneration in multiple sclerosis. Additionally, this compound has been shown to induce apoptosis, autophagy, and cell cycle arrest in certain cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its active metabolite, fingolimod-phosphate. This metabolite binds to sphingosine 1-phosphate receptors, particularly S1PR1, S1PR3, S1PR4, and S1PR5 . The binding of fingolimod-phosphate to these receptors leads to their internalization and degradation, resulting in functional antagonism. This process inhibits lymphocyte egress from lymph nodes and reduces their migration to sites of inflammation . Additionally, this compound modulates various signaling pathways, including the PI3K/Akt pathway, which is involved in cell survival and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard laboratory conditions, but its effects can vary depending on the duration of exposure. Long-term studies have shown that continuous exposure to this compound can lead to sustained lymphocyte sequestration and reduced inflammation . Prolonged use may also result in receptor desensitization and reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces lymphocyte circulation and inflammation without significant adverse effects . At higher doses, this compound can cause toxic effects, including bradycardia, macular edema, and increased susceptibility to infections . These dose-dependent effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by sphingosine kinase 2 to form fingolimod-phosphate . Additionally, it undergoes oxidation by cytochrome P450 4F2 and fatty acid-like metabolism to various inactive metabolites . These metabolic pathways are crucial for the regulation of this compound’s bioavailability and therapeutic efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with sphingosine 1-phosphate receptors. It is primarily localized in lymphoid tissues, where it exerts its immunomodulatory effects . This compound is also distributed to the central nervous system, where it helps reduce neuroinflammation and neurodegeneration . The transport and distribution of this compound are influenced by its binding to plasma proteins and its ability to cross the blood-brain barrier .

Subcellular Localization

This compound is localized in various subcellular compartments, including the plasma membrane, cytoplasm, and nucleus . Its subcellular localization is influenced by its phosphorylation status and interaction with sphingosine 1-phosphate receptors . This compound’s activity and function are modulated by its localization, with its immunomodulatory effects primarily occurring at the plasma membrane and its apoptotic effects occurring in the cytoplasm and nucleus .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de fingolimod-d4 implica la incorporación de átomos de deuterio en la molécula de fingolimod. Esto se logra típicamente mediante el uso de reactivos o disolventes deuterados durante el proceso de síntesis. Las rutas sintéticas y las condiciones de reacción específicas pueden variar, pero generalmente implican múltiples pasos de síntesis orgánica, incluyendo la protección y desprotección de grupos funcionales, así como la deuteración selectiva .

Métodos de Producción Industrial

La producción industrial de this compound sigue principios similares a la síntesis de laboratorio pero a una escala mayor. El proceso implica el uso de reactivos y disolventes deuterados de alta pureza para asegurar la incorporación de átomos de deuterio. El proceso de producción se optimiza para el rendimiento y la pureza, con medidas estrictas de control de calidad para asegurar la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Fingolimod-d4, al igual que su contraparte no deuterada, puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: Fingolimod puede oxidarse para formar fingolimod-fosfato, su metabolito activo.

Reducción: Las reacciones de reducción pueden utilizarse para modificar los grupos funcionales de la molécula de fingolimod.

Sustitución: Las reacciones de sustitución se pueden emplear para introducir diferentes grupos funcionales en la estructura de fingolimod.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción suelen implicar temperaturas y niveles de pH controlados para asegurar las transformaciones químicas deseadas .

Productos Principales

Los productos principales formados a partir de las reacciones de this compound incluyen su metabolito activo, fingolimod-fosfato, y diversos derivados que se pueden utilizar para futuras investigaciones y desarrollo .

Comparación Con Compuestos Similares

Compuestos Similares

Fingolimod: La forma no deuterada de fingolimod-d4, utilizada como medicamento inmunomodulador.

Fingolimod-fosfato: El metabolito activo de fingolimod, que ejerce sus efectos terapéuticos.

Otros Moduladores del Receptor de Esfingosina 1-Fosfato: Compuestos como siponimod y ozanimod, que también se dirigen a los receptores de esfingosina 1-fosfato.

Singularidad

This compound es único en su uso como estándar interno para métodos bioanalíticos. La incorporación de átomos de deuterio proporciona una diferencia de masa distinta, lo que permite la cuantificación precisa de fingolimod y sus metabolitos en matrices biológicas complejas .

Propiedades

IUPAC Name |

2-amino-1,1,3,3-tetradeuterio-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22/h9-12,21-22H,2-8,13-16,20H2,1H3/i15D2,16D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGQTZUTZRNORY-ONNKGWAKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of using Fingolimod-d4 in the analysis of Fingolimod in biological samples?

A1: this compound is employed as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying Fingolimod in human blood []. Internal standards are crucial in bioanalysis to correct for variations during sample preparation and ionization efficiency in the mass spectrometer. They improve the accuracy and precision of the method.

Q2: Can you elaborate on the analytical method validation parameters specifically impacted by using this compound?

A2: The use of this compound directly influences several key method validation parameters:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4,7-Bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B602385.png)

![5-Acetyl-5H-dibenz[b,f]azepine](/img/structure/B602394.png)